Product packaging for 2-Pyrrolidone oxime(Cat. No.:CAS No. 1120-81-6)

2-Pyrrolidone oxime

Cat. No.: B075005
CAS No.: 1120-81-6
M. Wt: 100.12 g/mol
InChI Key: LWHAOTMEDNFAEN-UHFFFAOYSA-N
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Description

2-Pyrrolidone oxime is a versatile and highly valuable heterocyclic building block in organic synthesis and medicinal chemistry research. Its core structure combines a lactam ring with an oxime functional group, making it a privileged scaffold for constructing more complex nitrogen-containing molecules. This compound serves as a key synthon in the synthesis of novel pharmaceuticals, particularly as a precursor for β-lactam antibiotics and other bioactive lactam derivatives. Its mechanism of action in research contexts often involves its reactivity as a nucleophile; the oxime nitrogen can participate in cyclization reactions, form heterocyclic systems, or act as a ligand in coordination chemistry. Researchers utilize this compound to develop potential enzyme inhibitors, study reaction mechanisms involving nucleophilic attack on carbonyl groups, and create novel polymers and materials with specific ligand properties. Its unique structure offers a valuable probe for investigating metabolic pathways and designing prodrugs, providing critical insights for drug discovery and development programs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8N2O B075005 2-Pyrrolidone oxime CAS No. 1120-81-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3,4-dihydro-2H-pyrrol-5-yl)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O/c7-6-4-2-1-3-5-4/h7H,1-3H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWHAOTMEDNFAEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NC1)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50360909
Record name 2-PYRROLIDONE OXIME
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1120-81-6
Record name 3,4-Dihydro-N-hydroxy-2H-pyrrol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1120-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-PYRROLIDONE OXIME
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Pyrrolidone Oxime and Analogous Structures

Synthesis of Poly-N-Vinyl Pyrrolidone Oxime (PVP-Oxime)

PVP-Oxime is not synthesized by polymerizing a vinyl pyrrolidone oxime monomer but rather by the chemical modification of a pre-existing Poly-N-Vinyl Pyrrolidone (PVP) polymer.

Poly-N-Vinyl Pyrrolidone (PVP) is a water-soluble polymer produced from the monomer N-vinylpyrrolidone (NVP). scispace.com The most common method for synthesizing PVP is free-radical polymerization. whamine.comresearchgate.net This can be carried out in various solvents, including water, ethanol, and benzene (B151609). whamine.com

Common initiators for the free-radical polymerization of NVP include:

Hydrogen peroxide whamine.com

Azo compounds like azobisisobutyronitrile (AIBN) whamine.com

Organic peroxides such as di-tertiary-butyl-peroxide scispace.com

Stibonium ylide tandfonline.com

Advanced polymerization techniques like Reversible Addition-Fragmentation Chain-transfer (RAFT) are also employed to produce PVP with well-controlled molecular weights and narrow molecular weight distributions. utwente.nl

Table 1: Polymerization Methods for N-Vinyl Pyrrolidone (NVP)

Polymerization Method Initiator/Catalyst Solvent Key Features
Free Radical Polymerization Hydrogen Peroxide, AIBN, Peroxides Water, Ethanol, Benzene Most common industrial method; produces broad molecular weight distribution. scispace.comwhamine.comresearchgate.net
RAFT Polymerization Xanthates, AIBN Anisole, Water Provides good control over polymer chain length and low dispersity. utwente.nl
Ylide-Initiated Polymerization Stibonium ylide Dioxane Follows a free radical mechanism initiated by a phenyl radical. tandfonline.com

The synthesis of PVP-Oxime involves the chemical modification of the pyrrolidone rings along the PVP polymer chain. ijsar.inresearchgate.net This is achieved by reacting PVP with hydroxylamine (B1172632) hydrochloride in an alkaline medium. ijsar.inresearchgate.net

The typical procedure involves dissolving PVP and hydroxylamine hydrochloride (in a 1:1 weight ratio) in a 50% ethanolic medium. ijsar.in An aqueous solution of sodium hydroxide (B78521) is then added to facilitate the reaction. The mixture is stirred for approximately 20-25 minutes, during which a white precipitate of PVP-Oxime forms. ijsar.in This product is then isolated by filtration, washed with an aqueous ethanolic solution, and dried under vacuum. ijsar.in

Polymerization Routes to N-Vinyl Pyrrolidone Precursors

Synthetic Pathways to Substituted Pyrrolidine (B122466) Oximes

A variety of synthetic routes are available for creating pyrrolidine rings that contain an oxime functional group, often involving multi-step sequences and cyclization reactions.

Radical Addition-Ionic Cyclization: One novel method involves the radical addition and subsequent ionic cyclization of oxime ethers that possess a suitable leaving group, such as a tosyloxy group. This domino reaction can be initiated with alkyl radicals to form alkylated pyrrolidines. iupac.orgresearchgate.net

Cycloaddition Reactions: Hetero [3+2] cycloaddition reactions provide another pathway. For instance, the reaction of an oxime ether with an alkene, catalyzed by a Lewis acid, can yield substituted pyrrolidines. iupac.org

Hydroimination Cyclization: Iminyl radicals, generated through the photocatalytic deoxygenation of oximes, can undergo a 5-exo-trig cyclization. This process transforms various oximes into a range of substituted pyrrolines. rsc.org

Metal-Catalyzed Cyclizations: Various transition metals, including copper and iridium, catalyze cyclization reactions to form pyrroline (B1223166) derivatives from unsaturated oxime precursors. rsc.org For example, copper can catalyze the domino cyclization of olefins with O-acyl oximes to yield SCF3-substituted 1-pyrrolines. rsc.org

These methods typically build the heterocyclic ring and incorporate the oxime or a precursor simultaneously, offering routes to complex substituted pyrrolidine structures. researchgate.netwhiterose.ac.uk

Functionalization of Pyrrolidone Ring Systems for Oxime Incorporation

A primary and direct strategy for synthesizing pyrrolidone oximes involves the introduction of a ketone functionality onto a pyrrolidone ring, which is subsequently converted to an oxime. This approach is valuable as it allows for the use of readily available pyrrolidone precursors.

A common pathway begins with a protected pyrrolidine derivative, such as 1-(tert-Butoxycarbonyl)-4-hydroxy-2-pyrrolidinecarboxylic acid. fishersci.ca This starting material undergoes oxidation to convert the hydroxyl group at the 4-position into a ketone, yielding an intermediate like 1-(tert-Butoxycarbonyl)-4-oxo-2-pyrrolidinecarboxylic acid. fishersci.ca This keto-pyrrolidone is a key intermediate that can then be reacted with hydroxylamine (NH₂OH) or its salts (e.g., hydroxylamine hydrochloride) to form the corresponding oxime. fishersci.canih.gov This condensation reaction is a standard method for oxime formation from ketones.

Similarly, N-substituted 3-oxopyrrolidones can be synthesized and subsequently converted to their oximes. nih.gov The synthesis of these 3-oxo precursors can be achieved through methods like the reaction of β-alanine methyl ester with dimethyl oxalate (B1200264) followed by decarboxylation. The resulting keto group at the 3-position is susceptible to oxime formation through condensation with hydroxylamine. nih.gov These oximes can then be further transformed, for example, through reduction with agents like Raney Nickel to yield 3-aminopyrrolidones. nih.gov

Table 1: Functionalization of Pyrrolidone for Oxime Synthesis

Starting MaterialKey IntermediateReactionProductReference
N-Boc-4-hydroxy-2-pyrrolidinecarboxylic acidN-Boc-4-oxo-2-pyrrolidinecarboxylic acidOxidation, then Condensation with NH₂OHN-Boc-4-(hydroxyimino)pyrrolidine-2-carboxylic acid fishersci.ca
N-substituted 3-hydroxypyrrolidin-2-oneN-substituted pyrrolidine-2,3-dioneOxidation (e.g., with MnO₂), then Condensation with NH₂OHN-substituted 3-(hydroxyimino)pyrrolidin-2-one nih.gov

Stereoselective Synthetic Strategies for Pyrrolidone Oximes

Controlling the stereochemistry during the synthesis of pyrrolidone oximes is crucial, particularly for applications in pharmacology and asymmetric catalysis. Stereoselective strategies generally fall into two categories: using a chiral starting material to direct the formation of new stereocenters or employing a stereoselective reaction to construct the ring system itself. flybase.orguni.lu

Chiral Pool Synthesis: A prevalent method involves starting with optically pure precursors from the chiral pool, such as L-proline or (2S, 4R)-4-hydroxy-L-proline. flybase.org The inherent chirality of these starting materials can effectively control the stereochemical outcome of subsequent modifications to the pyrrolidone ring. For instance, starting from proline, a sequence involving reduction, N-protection, and tosylation can yield an O-tosyl prolinol intermediate. fishersci.ca This intermediate can be converted to a cyano derivative and subsequently to an oxime-type compound, with the stereocenter from the original proline being preserved throughout the synthesis. fishersci.ca

Stereoselective Cyclizations: An alternative approach is the diastereoselective formation of the pyrrolidone ring. One powerful technique is the Intramolecular Silyl Nitronate Cycloaddition (ISOC) reaction. dsmz.de This 1,3-dipolar cycloaddition strategy allows for the synthesis of highly functionalized and diastereomerically pure pyrrolidine oximes. dsmz.de Another advanced method is the tandem hydrozirconation-cyclization of chiral N-allyl oxazolidines, which provides a diastereoselective route to constructing the pyrrolidine ring. epa.gov

Table 2: Examples of Stereoselective Syntheses

StrategyKey Method/PrecursorStereochemical ControlReference
Chiral Pool SynthesisL-Proline or 4-Hydroxy-L-proline derivativesSubstrate-controlled synthesis, preserving original stereocenters. flybase.orgfishersci.ca
Stereoselective CyclizationIntramolecular Silyl Nitronate Cycloaddition (ISOC)High diastereoselectivity in ring formation. dsmz.de
Stereoselective CyclizationHydrozirconation-cyclization of N-allyl oxazolidinesDiastereoselective tandem reaction sequence. epa.gov

Emerging Techniques in 2-Pyrrolidone Oxime Synthesis

The field of organic synthesis is continually advancing, leading to more efficient, milder, and novel methods for constructing complex molecules like pyrrolidone oximes.

Oxime "Click" Chemistry: The formation of an oxime from a carbonyl and a hydroxylamine derivative is recognized for its high efficiency, selectivity, and mild reaction conditions, fitting the criteria for a "click" reaction. metabolomicsworkbench.org This approach is particularly powerful for synthesizing high molecular weight polymers and for bioconjugation, where reactions must proceed with near-perfect yields in the presence of other functional groups. The rapid kinetics of oxime ligation, achievable even at room temperature, make it an emerging and versatile tool for materials science. metabolomicsworkbench.org

Photocatalysis and Radical Chemistry: Modern synthetic methods increasingly utilize photocatalysis to access reactive intermediates under mild conditions. The N–O bond of an oxime can be fragmented using photoredox catalysis to generate iminyl radicals. mpg.de These radicals are versatile intermediates that can participate in a variety of bond-forming reactions, enabling novel pathways to functionalized imines and other nitrogen-containing heterocycles. mpg.de Another innovative, transition-metal-free approach involves a strain-release, desulfonylative radical Truce-Smiles rearrangement of 3-aminocyclobutanone (B3028992) oximes to access valuable functionalized pyrrolidinone precursors at room temperature. nih.gov

Biocatalysis: The use of enzymes in organic synthesis offers unparalleled stereoselectivity under environmentally benign conditions. While direct enzymatic synthesis of pyrrolidone oximes is not yet common, biocatalysis is an emerging technique for creating chiral precursors. For example, enzymes such as laccases have been used for the stereoselective synthesis of highly functionalized pyrrolidine-2,3-diones. wikipedia.org These chiral diones are ideal starting points for the subsequent stereocontrolled formation of oximes. This biocatalytic approach represents a green and efficient strategy for accessing enantiomerically pure building blocks. wikipedia.org

Chemical Reactivity and Transformation Pathways of 2 Pyrrolidone Oxime Derivatives

Reactivity of the Oxime Moiety

The oxime group (C=N-OH) is an ambidentate nucleophile, meaning it can react at either the oxygen or nitrogen atom. acs.org Its reactivity is central to the transformations of 2-pyrrolidone oxime.

O-Functionalization Reactions

The oxygen atom of the oxime is a primary site for electrophilic attack, leading to various O-functionalized derivatives such as ethers and esters. acs.org

O-Alkylation: The alkylation of oximes typically yields O-alkyl ethers as the main product. acs.org This can be achieved through reactions with alkyl halides. For instance, the reaction of oximes with allyl acetates in the presence of a palladium catalyst and a zinc or potassium base can produce O-allyl oximes. acs.org

O-Acylation: Acylation of the oxime oxygen leads to the formation of oxime esters. These derivatives can be synthesized by reacting the oxime with acylating agents. O-aroyl oximes with electron-withdrawing groups have been shown to be effective acceptors in photoredox catalysis. mdpi.com

These O-functionalization reactions are significant as they can modify the oxime's properties and serve as a strategy to activate the N-O bond for further transformations. acs.org

N-Functionalization Reactions

While O-functionalization is more common, reactions can also occur at the nitrogen atom of the oxime. acs.org However, in the context of the 2-pyrrolidone ring, the lactam nitrogen is a more frequent site of functionalization. Direct N-alkylation of the 2-pyrrolidone ring itself can be challenging, especially with substituents at the C5 position. tandfonline.com However, methods have been developed to facilitate this reaction.

N-Alkylation of the Pyrrolidone Ring: The hydrogen on the lactam nitrogen can be replaced via reactions with alkyl halides or sulfates. atamanchemicals.comatamanchemicals.com The presence of an alkoxymethyl group at the C5 position has been shown to facilitate N-alkylation through a neighboring group effect. tandfonline.com Phase transfer conditions using powdered potassium hydroxide (B78521) have also been reported for N-alkylation. tandfonline.com Alternatively, N-alkylation can be achieved by reacting the corresponding cyclic imidate with alkyl halides. arkat-usa.org

N-Acylation of the Pyrrolidone Ring: Direct N-acylation of 2-pyrrolidone often requires harsh conditions. tandfonline.com A milder method involves the use of N-trimethylsilyl 2-pyrrolidone, which reacts smoothly with acid chlorides. tandfonline.com

It is important to note that N-functionalization can influence the reactivity of the entire molecule. For example, certain N-protecting groups like tert-butyloxycarbonyl (Boc) can increase the electrophilicity of the pyrrolidone carbonyl, potentially leading to ring-opening when treated with strong nucleophiles. rsc.org

Reductive Transformations of the Oxime Group

The oxime group can be reduced to form corresponding amines or hydroxylamines, representing a key transformation pathway. Catalytic hydrogenation is a common method for this reduction. encyclopedia.pub

The choice of catalyst and reaction conditions can control the selectivity of the reduction. For instance, nickel/iridium catalysts have been used for the asymmetric hydrogenation of oximes to hydroxylamines, although this can require harsh conditions. mdpi.com Raney Nickel is another effective catalyst for the hydrogenation of oximes to amines, often requiring basic conditions for high yields. encyclopedia.pub The reduction of oximes provides a synthetic route to valuable 1,4-bifunctional compounds. acs.org

Reactions Involving the Pyrrolidone Ring System

The five-membered lactam ring of this compound can undergo its own set of characteristic reactions, primarily involving ring-opening and polymerization.

Ring-Opening and Polymerization Reactions

A significant reaction of lactam oximes is the Beckmann rearrangement, an acid-catalyzed transformation that converts the oxime into a lactam with an expanded ring. byjus.comslideshare.net In the case of a cyclic ketoxime, this results in a ring-expansion, yielding a larger lactam. acs.org For example, the Beckmann rearrangement of cyclohexanone (B45756) oxime is a key step in the industrial production of ε-caprolactam, the monomer for Nylon-6. nih.gov This rearrangement can be catalyzed by various acids and catalyst systems, including cyanuric chloride and combinations of cobalt salts and Lewis acids. slideshare.netscirp.org

The resulting lactam can then undergo ring-opening polymerization (ROP) to form polyamides. wikipedia.org 2-Pyrrolidone itself can be polymerized in the presence of anionic catalyst systems to produce nylon-4. atamanchemicals.comatamanchemicals.comrsc.org The polymerization of lactams can be initiated by various catalysts, including alkali metals and their salts. rsc.org The polymerization temperature for 2-pyrrolidone is typically lower (40-50 °C) compared to larger lactams like caprolactam. rsc.org

It is also possible to polymerize oxime derivatives directly. Hydrogen-blocked oxime derivatives can be polymerized using solution or emulsion techniques to form high molecular weight polymers. google.com

Influence of Substituents on Pyrrolidone Ring Reactivity

Substituents on the pyrrolidone ring can significantly influence its reactivity, particularly in ring-opening reactions.

Steric Hindrance: The rate of polymerization of substituted lactams often decreases with increasing steric hindrance from side-chain substituents. rsc.org

Electronic Effects: The electronic properties of substituents can also play a crucial role. In studies on related heterocyclic systems, electron-donating groups were found to influence the regiochemical outcome of ring-opening reactions. uoguelph.ca For N-substituted pyrrolidines, electron-deficient aroyl groups can inhibit ring-opening reactions. acs.org

Neighboring Group Participation: As mentioned earlier, an alkoxymethyl substituent at the C5 position can facilitate N-alkylation reactions through anchimeric assistance, stabilizing the N-anion intermediate. tandfonline.com

Protecting Groups: The choice of N-substituent (protecting group) can dramatically alter reactivity. An N-Boc group can activate the lactam for ring-opening by nucleophiles, whereas a methoxymethyl (MOM) group can prevent this. rsc.org

The interplay of these substituent effects is critical in controlling the chemical behavior of this compound derivatives and directing the outcome of their transformation pathways.

Intermolecular and Intramolecular Chemical Processes of Pyrrolidone Oximes

The chemical reactivity of pyrrolidone oximes is characterized by a variety of intermolecular and intramolecular processes, largely centered around the oxime functional group and its interaction with adjacent functionalities. These transformations are pivotal in the synthesis of complex nitrogen-containing heterocyclic systems.

A significant intramolecular process is the cyclization of unsaturated oxime derivatives to form fused or substituted pyrrolidine (B122466) and pyrroline (B1223166) ring systems. Research has demonstrated that γ,δ-unsaturated oxime esters can undergo copper-catalyzed radical reactions to yield 2-halomethyl pyrrolines. This transformation proceeds through the generation of an iminoxyl radical, which then undergoes a 5-exo-trig cyclization. Similarly, photocatalytic deoxygenation of unsaturated oximes using a trivalent phosphine (B1218219) can generate iminyl radicals that cyclize to form various pyrrolines.

Another key transformation is the ring closure of activated oximes through nucleophilic attack. Substituted pyrrolines can be synthesized via the ring closure of oximes bearing a leaving group (e.g., a tosylate). This process is initiated by the intramolecular attack of a stabilized enolate nucleophile at the nitrogen atom of the activated oxime. rsc.org This method effectively competes with the more common Beckmann rearrangement and provides a direct route to functionalized pyrrolines, which can be subsequently reduced to the corresponding pyrrolidines. rsc.org For instance, reduction of the resulting Δ¹,⁵-pyrroline products using methods like catalytic hydrogenation (e.g., Pd/C) or sodium cyanoborohydride can diastereoselectively yield substituted pyrrolidines. rsc.org

The reduction of the oxime group itself is a common intermolecular reaction. The diastereoselective reduction of spiroindane-2,2'-pyrrolidine oximes has been achieved using palladium-on-carbon (Pd/C) as a catalyst in the presence of ammonia (B1221849) and hydrogen gas, yielding the corresponding chiral amine with high diastereoselectivity and without racemization. uc.pt This highlights the utility of pyrrolidone oximes as chiral precursors for the synthesis of complex amines.

The table below summarizes key intramolecular cyclization reactions involving oxime derivatives leading to pyrrolidine-type structures.

Starting Material TypeReaction ConditionsProduct TypeKey Intermediate
γ,δ-Unsaturated Oxime EsterCu(OAc)₂, Halide Salt (KI, KBr, KCl), 120 °C2-Halomethyl PyrrolineIminoxyl Radical
Unsaturated OximePhotocatalyst, Trivalent PhosphinePyrrolineIminyl Radical
Activated Oxime (e.g., O-tosyl)Base (e.g., NaH), THFSubstituted PyrrolineEnolate Attack on N

Dynamic Covalent Chemistry Applications Incorporating Pyrrolidone Oxime Bonds

The oxime functional group is a cornerstone of dynamic covalent chemistry (DCC), a field that utilizes reversible covalent bond formation to create adaptive and responsive materials. rsc.org Polymers and networks incorporating a pyrrolidone oxime moiety can leverage the dynamic nature of the oxime bond for a range of advanced applications. The pyrrolidone ring itself typically remains stable, acting as a structural component, while the oxime linkage provides the dynamic character.

The formation of an oxime from a hydroxylamine (B1172632) and a carbonyl group is a reversible condensation reaction. The reversibility of this bond is highly dependent on pH; it is dynamic under acidic conditions (typically pH 4-6), which catalyze both its formation and its cleavage, but is significantly more stable at neutral pH. mdpi.comacs.org This switchable behavior is a key advantage, allowing for the "locking" of a self-assembled structure by changing the pH to neutral conditions, thereby enhancing product stability compared to other dynamic bonds like imines. nih.gov

This principle is harnessed in the creation of Covalent Adaptable Networks (CANs) and vitrimers. Vitrimers are a class of polymers that can be reprocessed and reshaped at elevated temperatures, similar to thermoplastics, while retaining the mechanical integrity of thermosets. This is achieved through an associative exchange mechanism of the dynamic bonds. acs.orgescholarship.org

Key research findings in this area include:

Oxime Metathesis: In the presence of an acid catalyst, oxime ethers can undergo a metathesis (exchange) reaction. rsc.orgrsc.orgresearchgate.net This has been applied to create exclusively oxime-based CANs. Polymers cross-linked with oxime groups can be reprocessed and reshaped under acidic catalysis while maintaining their structural integrity. rsc.orgresearchgate.net

Poly(oxime-ester) Vitrimers: Researchers have developed catalyst-free vitrimers by incorporating oxime-ester bonds into a polymer network. acs.orgescholarship.org The oxime group, being more nucleophilic than a standard alcohol, can participate in a transesterification reaction without the need for an external catalyst. acs.orgescholarship.org These poly(oxime-ester) materials exhibit excellent malleability and can be recycled multiple times with little degradation of their mechanical properties. acs.orgescholarship.org

Self-Healing Hydrogels: The dynamic nature of the oxime bond is ideal for creating self-healing hydrogels. The rate of gelation can be tuned by adjusting the pH. rsc.org While oxime bonds themselves can impart stability, they can be combined with other dynamic linkages, like hydrazones, to fine-tune the material's properties, such as its degradation profile and self-healing capability. rsc.org

Doubly-Dynamic Polymers: Materials have been designed with two different types of reversible linkages in the polymer backbone, such as oxime and oxanorbornene. rsc.org This allows the material to respond to two distinct stimuli (e.g., pH for the oxime and heat for the oxanorbornene), creating more complex, multi-responsive systems. rsc.org

The table below outlines different DCC applications and the role of the oxime bond.

DCC ApplicationRole of Oxime BondKey Feature
Covalent Adaptable Networks (CANs)Provides a reversible cross-linking point via acid-catalyzed metathesis. rsc.orgresearchgate.netAllows for reprocessing and reshaping of thermoset-like materials.
Poly(oxime-ester) VitrimersActs as a nucleophile in a catalyst-free transesterification exchange. acs.orgescholarship.orgEnables thermal reprocessing without the need for potentially toxic catalysts.
Self-Healing HydrogelsForms reversible cross-links that can break and reform to repair damage. rsc.orgGelation rate and material stability are pH-tunable. rsc.org
Stimuli-Responsive MaterialsActs as a pH-sensitive reversible linkage. nih.govCan be combined with other dynamic bonds for orthogonal responsiveness. rsc.org

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for obtaining a unique molecular fingerprint of a compound by probing its vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

The FT-IR spectrum of 2-Pyrrolidone oxime is expected to exhibit characteristic absorption bands corresponding to its functional groups. A broad band in the region of 3400-3200 cm⁻¹ would be anticipated, arising from the O-H stretching vibration of the oxime group. The C=N stretching vibration of the oxime is expected to appear in the 1680-1620 cm⁻¹ region. The amide functionality within the pyrrolidone ring will also give rise to distinct signals, including the N-H stretch, typically around 3300-3100 cm⁻¹, and the C=O (amide I) stretching vibration, which is expected to be a strong band in the range of 1700-1650 cm⁻¹. The C-N stretching and N-H bending (amide II) bands would also be present. The aliphatic CH₂ groups of the pyrrolidone ring would show stretching vibrations in the 3000-2850 cm⁻¹ range and bending vibrations around 1460 cm⁻¹.

For comparison, the FT-IR spectrum of Polyvinylpyrrolidone (B124986) (PVP) shows a prominent peak for the carboxyl group (C=O) at 1655.4 cm⁻¹. researchgate.net In Polyvinylpyrrolidone Oxime (PVPO), the presence of the oxime group would introduce new characteristic bands. researchgate.net

Interactive Table: Predicted FT-IR Bands for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
OximeO-H stretch3400-3200 (broad)
OximeC=N stretch1680-1620
AmideN-H stretch3300-3100
AmideC=O stretch (Amide I)1700-1650 (strong)
Pyrrolidone RingCH₂ stretch3000-2850
Pyrrolidone RingCH₂ bend~1460

Raman Spectroscopy Investigations

Specific experimental Raman data for this compound could not be located in the surveyed literature. Raman spectroscopy, being sensitive to non-polar bonds, would provide complementary information to FT-IR. americanpharmaceuticalreview.com

The C=N bond of the oxime group and the C=C bonds in aromatic systems (if present as a derivative) typically show strong Raman signals. The symmetric stretching of the pyrrolidone ring would also be Raman active. In general, Raman spectra can help in differentiating polymorphic forms of a compound, should they exist, by revealing subtle changes in the crystal lattice vibrations in the low-frequency region (below 400 cm⁻¹). americanpharmaceuticalreview.com For instance, in the case of cyclohexanone (B45756) oxime, the C=N stretching vibration is observed at 1660 cm⁻¹ in the Raman spectrum. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable technique for the complete structural elucidation of organic molecules in solution.

Proton (¹H) NMR Spectroscopic Characterization

Experimental ¹H NMR data for this compound is not available in the public domain. However, one can predict the expected chemical shifts based on the structure.

The proton of the oxime hydroxyl group (-NOH) is expected to be a broad singlet, with its chemical shift being highly dependent on the solvent and concentration, typically appearing in the range of 8-12 ppm. The protons of the pyrrolidone ring would show characteristic signals. The CH₂ group adjacent to the C=N bond would likely be the most deshielded of the methylene (B1212753) groups. The CH₂ group adjacent to the amide nitrogen would also be deshielded. The remaining CH₂ group would appear at a more upfield position. The amide N-H proton would appear as a broad singlet, typically in the range of 5-8 ppm.

For reference, the ¹H NMR spectrum of 2-pyrrolidinone (B116388) shows signals for the three methylene groups and the amide proton. chemicalbook.comhmdb.ca

Carbon-13 (¹³C) NMR Spectroscopic Characterization

No experimental ¹³C NMR data for this compound could be found. A predicted spectrum would feature four distinct carbon signals.

The carbon of the C=N oxime group would be significantly deshielded, appearing in the range of 150-160 ppm. The amide carbonyl carbon (C=O) would also be in the downfield region, typically around 170-180 ppm. The three methylene carbons of the pyrrolidone ring would appear in the aliphatic region of the spectrum, with their specific chemical shifts influenced by their proximity to the nitrogen and carbonyl/oxime groups.

For comparison, the ¹³C NMR spectrum of 2-pyrrolidinone shows signals for the carbonyl carbon and the three methylene carbons. chemicalbook.com

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomNucleusPredicted Chemical Shift (ppm)Multiplicity
Oxime OH¹H8-12broad singlet
Amide NH¹H5-8broad singlet
Ring CH₂¹H2.0-3.5multiplets
C=N¹³C150-160-
C=O¹³C170-180-
Ring CH₂¹³C20-50-

Advanced Two-Dimensional NMR Techniques

There are no published studies employing two-dimensional (2D) NMR techniques for the structural elucidation of this compound. However, standard 2D NMR experiments would be crucial for unambiguous assignment of the ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy): This experiment would reveal the correlations between adjacent protons in the pyrrolidone ring, helping to trace the connectivity of the CH₂-CH₂-CH₂ chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish the direct one-bond correlations between the protons and the carbons they are attached to, allowing for the definitive assignment of the ¹³C signals based on the assigned ¹H signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment could provide information about the stereochemistry of the oxime group (E/Z isomerism) by detecting through-space interactions between the oxime OH proton and nearby protons on the pyrrolidone ring. nih.gov

The application of these advanced 2D NMR techniques would be essential for a complete and accurate structural characterization of this compound. nih.govresearchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. uwo.ca For this compound, techniques such as electrospray ionization (ESI) would be employed to generate gas-phase ions, typically the protonated molecule [M+H]⁺.

The fragmentation of this compound under mass spectrometry conditions is expected to be influenced by both the lactam ring and the oxime functional group. The initial protonation could occur on the nitrogen of the oxime, the oxygen of the oxime, or the carbonyl oxygen of the pyrrolidone ring. nih.gov Fragmentation pathways for the related compound, 2-pyrrolidinone, have been studied, showing a characteristic loss of ammonia (B1221849) (NH₃) to form an unsaturated acylium ion. nih.gov A similar loss of NH₃ or other small molecules would be anticipated for this compound.

The fragmentation of the oxime group itself can proceed through various pathways. For instance, studies on other oximes, such as p-acetylpyridine oxime, have shown characteristic cleavages of the N-O bond and rearrangements. tandfonline.com Therefore, the mass spectrum of this compound would likely exhibit a complex pattern of fragment ions resulting from cleavages within the pyrrolidone ring and at the oxime moiety.

Table 1: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zDescription
[M+H]⁺101.07Protonated molecular ion
[M+H - H₂O]⁺83.06Loss of water
[M+H - NHOH]⁺68.05Cleavage of the N-OH bond
[M+H - CO]⁺73.08Loss of carbon monoxide from the lactam

Note: This table presents predicted values for illustrative purposes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. azooptics.com The absorption of light promotes electrons from a lower energy ground state to a higher energy excited state. shu.ac.uk The key chromophores in this compound are the carbonyl group (C=O) of the lactam and the carbon-nitrogen double bond (C=N) of the oxime.

The electronic spectrum of this compound is expected to show absorptions corresponding to n→π* and π→π* transitions. libretexts.org

n→π transitions:* These involve the excitation of a non-bonding electron (from the oxygen of the carbonyl group or the nitrogen and oxygen of the oxime group) to an anti-bonding π* orbital. These transitions are typically of lower energy (longer wavelength) and lower intensity. For a simple carbonyl compound, the n→π* transition often appears in the 270-300 nm region. azooptics.com

π→π transitions:* These involve the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital associated with the C=O and C=N double bonds. These transitions are generally of higher energy (shorter wavelength) and higher intensity. shu.ac.uk

The solvent used for the analysis can influence the position of these absorption bands. Polar solvents can lead to a blue shift (to shorter wavelengths) for n→π* transitions due to the stabilization of the non-bonding orbitals. shu.ac.uk

Table 2: Expected UV-Vis Absorption Data for this compound

Electronic TransitionExpected λmax (nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)
n→π* (C=O)~280Low (~10-100)
n→π* (C=N-OH)~270Low (~100-200)
π→π*~200-220High (~1,000-10,000)

Note: This table presents expected values based on typical chromophore behavior.

Solid-State Characterization Methods

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction (XRD) is a primary technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com For this compound, single-crystal XRD analysis would provide definitive information about its molecular structure in the solid state. This includes bond lengths, bond angles, and torsional angles, confirming the geometry of the five-membered pyrrolidone ring and the configuration of the oxime group (E or Z isomer). researchgate.net

Furthermore, XRD analysis reveals the crystal packing, showing how individual molecules of this compound are arranged in the crystal lattice. mdpi.com This includes identifying and quantifying intermolecular interactions such as hydrogen bonds, which are expected to be significant due to the presence of the N-H group in the lactam and the O-H group in the oxime. researchgate.net

Scanning Electron Microscopy (SEM) for Morphological Analysis

Scanning Electron Microscopy (SEM) is used to visualize the surface morphology and texture of a solid material at high magnification. carleton.edu An SEM analysis of a crystalline sample of this compound would provide images of the crystal habit, size, and surface features. This technique can reveal whether the material consists of well-defined crystals, aggregates, or amorphous particles. frontiersin.orgcsic.es While SEM does not provide information about the internal atomic structure, it is a valuable tool for characterizing the physical form of the bulk material. rsc.orgresearchgate.net

Integrated Spectroscopic Data Analysis for Comprehensive Structure Elucidation

A comprehensive and unambiguous structural elucidation of this compound requires the integration of data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combination leads to a definitive characterization.

For example, mass spectrometry would confirm the molecular formula (C₄H₆N₂O). NMR spectroscopy (though not detailed here) would reveal the connectivity of atoms and the chemical environment of each proton and carbon. hud.ac.uktubitak.gov.tr UV-Vis spectroscopy would identify the electronic transitions associated with the chromophores. mdpi.com Finally, single-crystal XRD would provide the ultimate proof of the three-dimensional structure and intermolecular interactions in the solid state. By combining these techniques, a complete and accurate picture of the molecular and electronic structure of this compound can be established. tandfonline.com

Computational Chemistry and Theoretical Investigations of 2 Pyrrolidone Oxime Systems

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve approximations of the Schrödinger equation to provide information on molecular geometry, energy, and electronic distribution.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. It offers a favorable balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. While specific DFT studies exclusively on 2-pyrrolidone oxime are not prevalent in the literature, extensive research on the parent molecule, 2-pyrrolidone, and various oxime-containing compounds provides a strong basis for understanding its properties.

A computational study on the monomers and hydrogen-bonded dimers of 2-pyrrolidone was carried out using various DFT levels. nih.gov Such studies typically focus on:

Geometric Optimization: Determining the most stable three-dimensional arrangement of atoms (the ground state geometry).

Vibrational Analysis: Calculating vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to validate the computed structure. For 2-pyrrolidone, the vibrations most sensitive to hydrogen bonding and dimerization were identified. nih.gov

Thermodynamic Parameters: Calculating properties like enthalpy, entropy, and Gibbs free energy for reactions, such as dimer formation. nih.gov

Electronic Properties: Investigating charge distribution, dipole moments, and the energies of molecular orbitals.

In studies of more complex oximes, such as 5-nitro-2-furaldehyde (B57684) oxime (NFAO), DFT calculations (e.g., using the B3LYP functional with a 6-311++G(d,p) basis set) have been used to identify the most stable conformer and perform a complete vibrational assignment based on experimental spectra. researchgate.net Similarly, DFT has been employed to investigate reaction mechanisms involving oxime esters, providing insights into the potential energy surfaces of catalytic cycles. chinesechemsoc.org These examples highlight the capability of DFT to elucidate the structural and electronic characteristics that would be pertinent to this compound.

Table 1: Representative Applications of DFT in Related Systems

Compound/SystemDFT Functional/Basis SetInvestigated PropertiesReference
2-Pyrrolidone Monomers & DimersVarious DFT levelsGeometry, Vibrational Frequencies, Interaction Energies, NBO Analysis nih.gov
5-Nitro-2-furaldehyde Oxime (NFAO)B3LYP/6-311++G(d,p)Conformational Stability, Vibrational Spectra, HOMO-LUMO, MEP researchgate.net
Nickel-Oxime Ester ComplexNot SpecifiedReaction Mechanism, Potential Energy Surface, Stereodetermining Step chinesechemsoc.org
2-(Adamantan-1-yl)-2H-isoindole-1-carbonitrileB3LYP/6-311++G(d,p)Molecular Structure, Electronic Properties mdpi.com

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, where electrons are not assigned to individual bonds but are treated as moving under the influence of all nuclei in the molecule. libretexts.org This approach generates a set of molecular orbitals, each with a specific energy level. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). uni-muenchen.de

The energy and shape of these frontier molecular orbitals are crucial for understanding a molecule's reactivity.

HOMO: Represents the ability to donate an electron. Regions of the molecule with a high HOMO density are susceptible to electrophilic attack.

LUMO: Represents the ability to accept an electron. Regions with a high LUMO density are prone to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A small gap suggests the molecule is more reactive.

In the context of 2-pyrrolidone, DFT studies have included Natural Bond Orbital (NBO) analysis. nih.gov NBO analysis provides a localized picture of bonding, lone pairs, and intermolecular interactions, such as charge transfer in hydrogen-bonded dimers. nih.govwisc.edu For instance, in the 2-pyrrolidone dimer, NBO analysis can quantify the stabilization energy associated with the transfer of electron density from a lone pair on an oxygen atom to an antibonding orbital of an N-H bond in the adjacent molecule. nih.gov

For other oxime-containing molecules, HOMO-LUMO analysis has been used to understand charge delocalization and stability. researchgate.net The interaction of an oxime with a base, for example, involves the interaction with the σ* (antibonding) orbital of the O-H bond. libretexts.org The application of MO theory to this compound would thus provide critical information about its electronic distribution, reactive sites, and potential interactions. huntresearchgroup.org.uk

Density Functional Theory (DFT) Studies

Molecular Dynamics (MD) Simulations for Conformational and Solvation Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that reveal information about the conformational flexibility of a molecule and its interactions with its environment, such as a solvent. mdpi.comresearchgate.net

Key applications include:

Conformational Analysis: The pyrrolidone ring is not perfectly planar and can adopt various conformations. MD simulations can explore the conformational landscape of the molecule, identifying the most populated states and the energy barriers between them.

Solvation Studies: MD simulations are particularly powerful for studying how a solute interacts with solvent molecules. For example, simulations of NMP in water have provided detailed insights into the structural organization of the solvent around the solute and the nature of hydrogen bonding. researchgate.net Similarly, simulations of PVP have been used to understand its adsorption onto surfaces in an aqueous environment, quantifying interactions with water and the surface itself. mdpi.com

Thermodynamic Properties: MD simulations can be used to calculate thermodynamic properties related to solvation, such as the free energy of solvation, which is crucial for understanding solubility. fhnw.ch

For this compound, MD simulations would be invaluable for understanding its behavior in different solvents, the stability of its various conformers, and how the oxime and lactam groups interact with surrounding water molecules or other solvents.

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. nih.gov It is a cornerstone of structure-based drug design. The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to rank them based on their predicted binding affinity.

While docking studies specifically targeting this compound are limited, the 2-pyrrolidinone (B116388) scaffold is a component of many biologically active molecules that have been the subject of such investigations. nih.govresearchgate.net For instance, novel diphenyl ether derivatives containing a 2-pyrrolidone structure have been designed as inhibitors of protoporphyrinogen (B1215707) oxidase (PPO), a herbicide target. doi.orgsci-hub.se Molecular docking studies showed that these compounds could enter the PPO active site and interact with key residues, blocking the enzyme's function. doi.orgsci-hub.se

In another study, newly synthesized 2-pyrrolidinone derivatives were evaluated as inhibitors of the lipoxygenase (LOX) enzyme. nih.gov Docking experiments revealed that specific structural features, including the orientation of acidic moieties and the 2-pyrrolidinone template itself, were crucial for productive binding and inhibitory activity. nih.gov Research has also been conducted on pyrrolidine (B122466) derivatives containing an oxime functionality, highlighting the interest in this combined structural motif for biological activity. frontiersin.org

These examples demonstrate that molecular docking could be effectively used to screen this compound and its derivatives against various biological targets, predicting their potential binding modes and affinities, and guiding the design of new, more potent molecules.

Table 2: Examples of Molecular Docking Studies on Pyrrolidone-Containing Compounds

Ligand ClassTarget ReceptorKey Findings from DockingReference
Phenoxypyridine-2-pyrrolidinone derivativesProtoporphyrinogen Oxidase (PPO)Compounds occupy the active site, competing with the natural substrate. doi.orgsci-hub.se
Imidazole-substituted 2-pyrrolidinone derivativesLipoxygenase (LOX)The 2-pyrrolidinone template contributes significantly to inhibitory properties. nih.gov
Adamantyl-isoindole-carbonitrile derivativesNeuronal Nitric Oxide Synthase (nNOS)Pyrrolidine ring involved in H-π interactions with the active site. mdpi.com

Theoretical Predictions of Chemical Reactivity and Reaction Mechanisms

Theoretical calculations are instrumental in predicting the chemical reactivity of a molecule and elucidating the detailed mechanisms of its reactions. DFT-based reactivity descriptors are commonly used to identify which parts of a molecule are most likely to participate in a chemical reaction. rsc.org

Key reactivity descriptors include:

Fukui Functions: These indicate the change in electron density at a specific point when an electron is added to or removed from the molecule, highlighting the most electrophilic and nucleophilic sites.

Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface of the molecule. Red regions (negative potential) are susceptible to electrophilic attack, while blue regions (positive potential) are attractive to nucleophiles. Studies on related oximes have used MEP maps to visualize charge distribution and identify reactive sites. researchgate.net

Global Reactivity Descriptors: Parameters like chemical hardness, softness, and electrophilicity index provide a general measure of a molecule's stability and reactivity. rsc.org

Beyond predicting reactive sites, computational chemistry can map out the entire energy landscape of a reaction. This involves locating transition states (the energy maxima along a reaction coordinate) and intermediates. By calculating the activation energies (the energy difference between reactants and transition states), the most favorable reaction pathway can be determined. For example, theoretical studies have been used to understand the regioselectivity of Michael addition reactions to N-vinyl-pyrrolidone derivatives. rsc.org Furthermore, the reactivity of the oxime group itself, including its role in rearrangements like the Beckmann rearrangement or its coordination to metal ions, has been a subject of extensive study where theoretical calculations can provide mechanistic clarity. acs.orgresearchgate.net

Development of Computational Structure-Activity Relationship (SAR) Models

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. frontiersin.org Quantitative Structure-Activity Relationship (QSAR) models take this a step further by creating mathematical equations that link quantitative molecular descriptors to activity. nih.gov These models are valuable tools for predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. frontiersin.org

The development of a QSAR model typically involves:

Data Set Assembly: A collection of compounds with known biological activities (the training set) is required.

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can represent constitutional (e.g., molecular weight), topological, geometric, and electronic properties.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that best correlates a subset of the descriptors with the observed biological activity.

Validation: The model's predictive power is rigorously tested using internal methods (e.g., cross-validation) and, ideally, an external set of compounds not used in model creation. nih.gov

The pyrrolidine ring is a common scaffold in many pharmacologically active compounds, and as such, it has been included in numerous QSAR studies. researchgate.netfrontiersin.org For example, a QSAR model was successfully developed for a series of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives with antiarrhythmic activity. nih.gov The resulting model showed that the activity was mainly dependent on specific topological and quantum-chemical descriptors. nih.gov Similarly, QSAR studies have been performed on arylpyridone oximes, demonstrating the applicability of this approach to oxime-containing compounds as well. The molecular diversity of pyrrolidine-based molecules makes them excellent candidates for SAR and QSAR studies to design more active and less toxic drug candidates. frontiersin.org

Applications in Medicinal Chemistry and Pharmaceutical Research

Investigation of Bioactive Potentials as Drug Candidates

The inherent chemical properties of the 2-pyrrolidone oxime scaffold have prompted extensive investigation into its biological activities, spanning antimicrobial, antiviral, anticancer, and anti-inflammatory domains.

The 2-pyrrolidone core and its derivatives have demonstrated notable antimicrobial properties. Studies have shown that 2-pyrrolidone itself possesses both bactericidal and fungistatic efficacy. researchopenworld.com Its antimicrobial potential has been quantified through the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a range of microorganisms. researchopenworld.com For instance, against gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli, 2-pyrrolidone has shown bactericidal effects. researchopenworld.com

The introduction of a 2-pyrrolidinone (B116388) ring into molecular structures has been found to yield significant fungicidal activities. upv.es Furthermore, metal complexes of 2-pyrrolidone derivatives, such as (Z)-2-(pyrrolidin-2-ylidene)hydrazinecarbothioamide, have shown considerable antifungal effects against species like Aspergillus niger and Candida albicans, even when the ligand alone is inactive. nih.gov Novel antibacterial oxazolidinones incorporating a pyrrolidinone ring have also exhibited good antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net Some synthesized derivatives of 1-aminopyrrolidine-2-one have also been reported to possess good antibacterial activity. uomustansiriyah.edu.iq The antimicrobial action of related compounds like N-methyl-2-pyrrolidone has been observed against Staphylococcus aureus, E. coli, and C. albicans in a dose-dependent manner. nih.gov

Table 1: Antimicrobial Activity of 2-Pyrrolidone Data sourced from research on its preservative efficacy. researchopenworld.com

MicroorganismMIC (mg/L)MBC (mg/L)Efficacy
Staphylococcus aureus-~200Bactericidal
Pseudomonas aeruginosa-< 200Bactericidal
Escherichia coli~50-75< 200Bactericidal
Staphylococcus capitisMost Sensitive--
Aspergillus niger~50-75-Fungistatic
Bacillus spores~50-75-Resistant
Other Strains-> 200Bacteriostatic/Fungistatic

Derivatives containing the oxime and pyrrolidine (B122466) moieties have been evaluated for their potential against viral and parasitic agents. Research has indicated that pyridine (B92270) oxime derivatives can exhibit potent antiviral activity, for example, against HIV-1 and influenza B-Mass viruses. researchgate.net The oxime ester functional group has also been incorporated into compounds with reported antiviral properties. dergipark.org.tr

In the realm of antiparasitic research, various pyrrolidine derivatives have been investigated for activities including antimalarial and anti-leishmanial effects. researchgate.netfrontiersin.orgresearchgate.net Specifically, pyrrolidine oxadiazoles (B1248032) have been identified as promising candidates against the parasitic roundworm Haemonchus contortus. frontiersin.org

The 2-pyrrolidone structure is a key component in various compounds investigated for anticancer properties. A fraction rich in 2-pyrrolidinone, isolated from Brassica oleracea var. capitata, demonstrated significant in vitro cytotoxicity against HeLa (cervical cancer) and PC-3 (prostate cancer) human cancer cell lines. nih.gov The anti-proliferative effects were found to be mediated through cell cycle arrest in the G0/G1 phase, suggesting a potential mechanism for its anticancer action. nih.gov The importance of the oxime group is highlighted in studies where its presence at certain positions was found to be crucial for cytotoxic effects. mdpi.com

Derivatives that fuse a 2-pyrrolidone ring with other heterocyclic systems have been synthesized and shown to possess anti-proliferative activity against various cancer cells. mdpi.com For example, O-alkylated pyrrolidine derivatives of androstane (B1237026) 3-oximes displayed strong and selective cytotoxic activity against A549 lung adenocarcinoma cells while being non-toxic to normal lung fibroblasts. rsc.org Similarly, certain stemodinone (B1244096) oxime derivatives have been evaluated for cytotoxic activity against a panel of human cancer cell lines including HL60 (leukemia), SNB-19 (astrocytoma), HCT-116 (colon carcinoma), and PC3 (prostate). scielo.br

Table 2: In Vitro Cytotoxicity of 2-Pyrrolidinone Against Human Cancer Cell Lines Data shows the half-maximal inhibitory concentration (IC50) from an analysis of a 2-pyrrolidinone rich fraction. nih.gov

Cell LineIncubation TimeIC50 Value
HeLa24 hours2.5 µg/ml
PC-324 hours3.0 µg/ml
HeLa48 hours1.5 µg/ml
PC-348 hours2.0 µg/ml

The oxime functional group is renowned for its role in the reactivation of acetylcholinesterase (AChE), an enzyme vital for nerve function that can be irreversibly inhibited by organophosphate compounds. researchgate.net The nucleophilic oxime can attack the phosphorus atom of the organophosphate-AChE adduct, releasing the enzyme and restoring its activity. rsc.orgmdpi.com While much of the research has focused on pyridinium (B92312) oximes like pralidoxime (B1201516) (2-PAM), the fundamental reactivation mechanism is a key property of the oxime group itself. rsc.orggoogle.comnih.gov

In the field of oncology, 2-pyrrolidone derivatives have been designed as potent enzyme inhibitors. A series of novel 2-pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole derivatives were developed as potential multi-target tyrosine kinase receptor inhibitors. mdpi.comnih.gov These compounds showed significant inhibitory potency against key kinases involved in tumor angiogenesis, such as VEGFR-2 and PDGFRβ. mdpi.com The broader class of oximes has been explored as inhibitors for over 40 different kinases, including PI3K, CDK, and various receptor and non-receptor tyrosine kinases, underscoring their versatility in targeting enzymes. mdpi.comencyclopedia.pub Furthermore, various other pyrrolidine derivatives have been studied for their inhibitory effects on enzymes like autotaxin, DNA gyrase, and α-amylase. frontiersin.org

Pyrrolidone derivatives have been investigated for their potential to mitigate inflammation and pain. A notable example is the novel pyrrolidone derivative E-5110, N-methoxy-3-(3,5-ditert-butyl-4-hydroxybenzylidene)-2-pyrrolidone, which has demonstrated anti-inflammatory, analgesic, and antipyretic properties in animal models. nih.gov Its acute anti-inflammatory activity was found to be comparable to that of indomethacin. nih.gov The compound was also effective in suppressing chronic inflammatory responses in adjuvant- and type II collagen-induced arthritis models. nih.gov The broader family of pyrrolidone chemicals has been considered for anti-inflammatory effects, potentially through the inhibition of enzymes like COX-2. researchgate.net General studies on pyridine oxime derivatives have also pointed to their potential analgesic and anti-inflammatory activities. researchgate.net

Enzyme Inhibition and Reactivation Studies (e.g., Acetylcholinesterase Reactivators, Tyrosine Kinase Inhibitors)

Role as Intermediates in Pharmaceutical Synthesis

Beyond its own potential bioactivity, 2-pyrrolidone is a crucial intermediate in the synthesis of a wide range of pharmaceutical products. chinafloc.comzhishangchemical.com Its structure serves as a valuable building block for creating more complex molecules. atamanchemicals.com For instance, 2-pyrrolidone is a known precursor in the industrial synthesis of Piracetam, a nootropic drug. chinafloc.comatamanchemicals.com

The oxime functional group itself is a versatile intermediate in organic synthesis, as it can be converted into other important groups such as amines, amides, and nitriles. researchgate.net This chemical reactivity makes oxime-containing compounds valuable starting materials. researchgate.nettechniumscience.com In one specific application, an N-substituted 2-pyrrolidone aldehyde was used as a key intermediate in the condensation reaction to produce a series of potent tyrosine kinase inhibitors. mdpi.com This highlights how the this compound framework can be strategically employed to construct targeted therapeutic agents.

Exploration in Neurological and Central Nervous System Therapeutics

The pyrrolidone ring is a key structural motif in a class of drugs known as nootropics, which are substances that may enhance cognitive function. researchgate.netnih.gov The parent compound, 2-pyrrolidone, is the simplest γ-lactam and has demonstrated nootropic effects, showing potential as an antiepileptic agent and for enhancing neuroprotection after events like a stroke. researchgate.net Its derivatives have been the subject of extensive research for over three decades, initially focusing on their nootropic capabilities and later expanding to neuroprotection and antiepileptic applications. nih.gov

Derivatives of 2-pyrrolidone, such as piracetam, oxiracetam, and nebracetam, have been synthesized and investigated for their potential in treating various Central Nervous System (CNS) disorders, including epilepsy and depression. researchgate.net Levetiracetam, another 2-oxo-1-pyrrolidine derivative, is used for the treatment and prevention of hypoxic and ischemic events in the CNS and is also effective in treating epilepsy. google.com Research has indicated that some pyrrolidone derivatives may offer neuroprotective benefits against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress. For instance, in-vitro studies have demonstrated that certain compounds can increase neuronal survival under stressful conditions.

The mechanism of action for these pyrrolidone-based drugs is not yet fully understood, and different compounds within this class may act through various pathways. nih.gov However, their ability to positively impact the CNS without causing significant adverse psychopharmacological effects like sedation or motor changes distinguishes them from other psychoactive drug classes. nih.gov

Oxime derivatives, in general, have also been explored for their neuroprotective potential. Studies on steroidal oximes have shown promise in animal models of Parkinson's and Alzheimer's disease. nih.gov These compounds demonstrated significant improvement in cognitive and motor functions, which was supported by in silico molecular docking studies showing strong binding affinities to relevant biological targets. nih.gov Specifically, a pro-drug derivative of the oxime 2-pralidoxime (2-PAM), known as pro-2-PAM, has been studied for its ability to penetrate the brain and counteract the central toxic effects of nerve agents. nih.gov It showed a limited ability to block or terminate seizures induced by certain nerve agents. nih.gov

The following table summarizes the exploration of 2-pyrrolidone and its derivatives in neurological and CNS therapeutics.

Compound/Derivative ClassTherapeutic AreaKey Research Findings
2-Pyrrolidone Nootropic, Antiepileptic, NeuroprotectionSimplest γ-lactam with nootropic effects; enhances neuroprotection after stroke. researchgate.net
Piracetam, Oxiracetam, Nebracetam CNS Disorders (Epilepsy, Depression)Pharmacologically active compounds developed from the basic structure of pyroglutamic acid. researchgate.net
Levetiracetam Hypoxia, Ischemia, EpilepsyA 2-oxo-1-pyrrolidine derivative used for treatment and prevention of CNS aggressions. google.com
General Pyrrolidone Derivatives Neurodegenerative DiseasesMay modulate neurotransmitter levels and reduce oxidative stress to provide neuroprotection.
Steroidal Oximes Parkinson's, Alzheimer's DiseaseShowed significant improvement in cognitive and locomotive functions in animal models. nih.gov
Pro-2-PAM (Oxime Pro-drug) Nerve Agent PoisoningPenetrates the brain and provides minimal protection against CNS effects of certain nerve agents. nih.gov

Application in Advanced Drug Delivery Systems and Chemical Biosensors

The unique physicochemical properties of 2-pyrrolidone and its derivatives, particularly Poly-N-Vinyl Pyrrolidone (PVP), have led to their investigation in advanced drug delivery systems and as components of chemical biosensors.

In drug delivery, the biocompatibility and the presence of both hydrophilic and hydrophobic functional groups in PVP and its oxime derivative (PVP-Oxime) make them suitable as drug carriers and vehicles. ijsar.in These polymers can be formulated into nanoparticles, which allows for access to various sites within biological systems. ijsar.in Hydrogels made from PVP and its derivatives are used as substitutes for the vitreous humor in the eye and in tissue engineering applications. ijsar.in The ability of certain chemical bonds like oxime bonds to be stable at neutral pH but cleave under acidic conditions is a feature utilized in pH-responsive drug delivery systems, allowing for targeted drug release in acidic environments such as tumors or lysosomes. nih.gov

Pyrrole-based functional materials have also found broad applications in the development of biosensors. rsc.org PVP and its copolymer products have been developed as biosensors and biocompatible templates for biochips. ijsar.in The surface morphology, porosity, and nanostructure of PVP-Oxime nanoparticles are key characteristics that make them applicable in biosensors and drug-loading systems. ijsar.inresearchgate.net These materials can be used as adsorbent surfaces for various biophysicochemical phenomena. ijsar.inresearchgate.net For instance, nanocomposite fibers of urease and PVP have been prepared using electrospinning and have shown potential as urea (B33335) biosensors for medical diagnosis and environmental monitoring. researchgate.net

The following table outlines the applications of 2-pyrrolidone derivatives in drug delivery and biosensing.

Application AreaMaterial/DerivativeKey Features and Research Findings
Drug Delivery Poly-N-Vinyl Pyrrolidone (PVP) and PVP-OximeBiocompatible with hydrophilic/hydrophobic groups; used as drug carriers, vehicles, and in hydrogels. ijsar.in
Oxime BondsStable at neutral pH, cleavable under acidic conditions for targeted drug release. nih.gov
Chemical Biosensors Pyrrole-based materialsBroad application in biosensing. rsc.org
PVP and its copolymersDeveloped as biosensors and biocompatible templates for biochips. ijsar.in
PVP-Oxime nanoparticlesPorosity and nanostructure make them suitable for biosensors and drug-loading systems. ijsar.inresearchgate.net
Urease and PVP nanocomposite fibersPotential as urea biosensors. researchgate.net

Applications in Materials Science and Polymer Chemistry

Modification and Functionalization of Polymeric Materials

A significant application of the pyrrolidone oxime structure is in the chemical modification of existing polymers, most notably Poly-N-Vinyl Pyrrolidone (PVP). PVP, a water-soluble and highly biocompatible polymer, can be converted to its oxime derivative, PVP-Oxime. researchgate.net This transformation is typically achieved by treating PVP with hydroxylamine (B1172632) hydrochloride in an alkaline medium. researchgate.net

This modification introduces hydroxyl groups attached to nitrogen atoms within the polymer structure, which alters the material's properties and introduces new reactive sites. researchgate.netijsar.in Key outcomes of this functionalization include:

Enhanced Hydrophilicity : The introduction of oxime groups increases the interaction of the polymer with water due to the presence of more free sites for binding. ijsar.in

Platform for Further Grafting : The oxime groups can serve as latent 1,3-dipoles. Through in-situ oxidation, they can be converted to nitrile oxides, which are highly reactive in cycloaddition reactions, allowing for the grafting of other molecules onto the polymer backbone. nih.gov This post-polymerization modification approach allows for the creation of libraries of functionalized polymers from a common precursor. nih.gov

Tunable Degradation : Polymers incorporating oxime linkages have been shown to have different stability profiles compared to those with imine bonds. By combining these linkages, materials with tunable, multi-stage degradation characteristics can be designed. researchgate.net

This ability to functionalize a pre-formed polymer like PVP avoids potential issues with the polymerization of complex or bulky monomers and provides a versatile route to materials with tailored properties. nih.govmdpi.com

Development of Dynamic Covalent Polymeric Networks and Vitrimers

Oxime chemistry is a cornerstone in the development of dynamic covalent polymeric networks and vitrimers. escholarship.org Vitrimers are a class of plastics that, like thermosets, are cross-linked but can rearrange their network topology through associative bond exchange reactions at elevated temperatures, enabling them to be reprocessed and recycled. mdpi.comrsc.org

The oxime linkage is particularly suitable for creating these dynamic materials. researchgate.net Key features of oxime-based dynamic networks include:

Dynamic Bond Exchange : The oxime bond can undergo exchange reactions, for instance, through transoximation or oxime-ester exchange. escholarship.orgrsc.org This allows the cross-links in the polymer network to break and reform without degrading the material, which is the defining characteristic of vitrimers. escholarship.orgrsc.org

Catalyst-Free Systems : Poly(oxime-ester) (POE) vitrimers have been developed that exhibit dynamic behavior without the need for a catalyst. escholarship.org This is an advantage over many polyester-based vitrimers that require catalysts, which can be toxic or leach out over time. escholarship.orgmdpi.com

Stimuli-Responsiveness : The reversibility of the oxime bond can be triggered by external stimuli, such as the presence of a competing aldehyde or changes in pH, allowing for the design of materials that respond to their environment. researchgate.netrsc.org

While the direct use of 2-pyrrolidone oxime in these systems is not explicitly detailed, the principles of oxime-based vitrimers demonstrate the potential for such structures. For example, a network created from monomers linked by oxime bonds can be depolymerized in the presence of a competitive monofunctional alkoxyamine, demonstrating the dynamic nature of the linkages. rsc.org The stress relaxation behavior of these networks, a key indicator of vitrimeric properties, is directly tied to the kinetics of the oxime exchange reaction. escholarship.orgacs.org

Dynamic ChemistryBond TypeKey Features
Oxime Transesterification Oxime-EsterAllows for catalyst-free bond exchange, enabling reprocessing and malleability at high temperatures. escholarship.org
Oxime Exchange OximeReversible bond formation allows for self-healing properties and stimuli-responsive degradation. researchgate.netrsc.org
Transcarbonation CarbonateEnables network topology rearrangement in non-isocyanate polyurethanes, leading to reprocessable and repairable elastomers. frontiersin.org

This table provides an interactive overview of different dynamic covalent chemistries used in vitrimer development.

Application in Functional Coatings and Thin Films

The derivatives of 2-pyrrolidone, specifically PVP-Oxime, are utilized in the formulation of functional coatings and thin films. ijsar.in The properties of PVP, such as high biocompatibility and good film-forming ability, make it a suitable base material for coatings in biomedical applications. ijsar.innih.gov The conversion to PVP-Oxime enhances these properties and adds new functionalities.

Coatings made from PVP-Oxime are noted for their rheological properties, which are important for applications on surgical instruments. ijsar.in The presence of both hydrophilic and hydrophobic functional groups on the PVP-Oxime molecule contributes to its performance. ijsar.in These coatings can be applied using various cost-effective methods like dip-coating or spin-coating, which allow for uniform film deposition over large and complex surfaces. mdpi.com

The functionalization of surfaces with polymer thin films is a key strategy for controlling interfacial properties. nih.gov Initiated Chemical Vapor Deposition (iCVD) is one technique used to create highly functional coatings, such as those from poly(1-vinyl-2-pyrrolidone), that are extremely hydrophilic and can resist protein adhesion, a critical feature for anti-biofouling surfaces. ijsar.innih.gov The modification to PVP-Oxime, with its increased hydrophilicity and sites for further binding, makes it a promising candidate for advanced functional coatings. ijsar.in

Hybrid Material Development (e.g., with Metal Oxides)

A significant area of application for PVP-Oxime is in the creation of organic-inorganic hybrid materials, particularly with metal oxides like titanium dioxide (TiO2). researchgate.netsci-hub.seresearchgate.net These nanocomposites are often synthesized using a sol-gel technique, which provides a versatile and green approach to material fabrication. researchgate.netrsc.org

In a typical synthesis, PVP is first converted to its oxime derivative. This PVP-Oxime is then integrated with a metal oxide precursor, such as titanium tetraisopropoxide for TiO2, to form a hybrid material. researchgate.netsci-hub.se These materials have been further functionalized by incorporating nitrogenous bases like guanine, cytosine, or adenine. researchgate.netsci-hub.se

The resulting hybrid materials (e.g., PVPO-TiO2-Guanine) exhibit a range of enhanced properties and functions:

Corrosion Inhibition : When applied to carbon steel, these hybrid materials act as effective corrosion inhibitors in acidic environments. researchgate.netsci-hub.se They form a protective film on the metal surface, with the polymer and its functional groups facilitating strong adsorption. sci-hub.se

Sensing Applications : A nanocomposite of PVP-Oxime and TiO2 has been fabricated into an enzymeless glucose sensor, demonstrating its electrocatalytic capabilities. researchgate.netresearchgate.net

Antimicrobial Activity : These hybrid materials have shown the ability to inhibit the growth of harmful pathogenic bacteria. researchgate.net

Enhanced Physicochemical Properties : The combination of the polymer, the metal oxide, and other organic molecules results in a material with a large surface area and unique physiochemical characteristics that are superior to the individual components. sci-hub.se

Hybrid Material ComponentsSynthesis MethodApplicationResearch Finding
PVP-Oxime, TiO2, GuanineSol-gelCorrosion inhibitor for carbon steelShowed significant anticorrosive behavior and good surface adsorption. researchgate.netsci-hub.se
PVP-Oxime, TiO2, CytosineSol-gelCorrosion inhibitor for carbon steelDemonstrated effective inhibition efficiency in electrochemical tests. researchgate.net
PVP-Oxime, TiO2Sol-gel, Drop-castingEnzymeless glucose sensor, Antimicrobial agentProved to be a dual-functional material, effective for both glucose sensing and inhibiting microbes like E. coli. researchgate.netresearchgate.net

This table interactively showcases research findings on hybrid materials developed using PVP-Oxime and metal oxides.

Applications in Agricultural Chemistry

Herbicidal Activity Assessments

The 2-pyrrolidone ring is recognized as an important heterocyclic structure in the development of novel herbicides, particularly those that inhibit the enzyme protoporphyrinogen (B1215707) oxidase (PPO). sci-hub.se The strategic combination of the 2-pyrrolidone structure with an oxime ether group has led to the synthesis of new derivatives with potent herbicidal properties. doi.orgmdpi.com

Researchers have designed and synthesized series of phenoxypyridine-2-pyrrolidinone and diphenyl ether derivatives incorporating an oxime function. sci-hub.sedoi.org It has been observed that diphenyl ether derivatives featuring oxime substituents exhibit markedly improved herbicidal activity and better crop selectivity. sci-hub.semdpi.comnih.gov The synthesis of these novel compounds often involves the reaction of a substituted oxime with N-vinyl-2-pyrrolidone. sci-hub.sedoi.org

Studies on structure-activity relationships (SAR) have provided insights into the effectiveness of these compounds. For instance, in a series of phenoxypyridine-2-pyrrolidinone derivatives, the type and position of substituents on the pyridine (B92270) or benzene (B151609) ring were found to seriously affect the in vitro PPO inhibitory activity. sci-hub.se Similarly, for diphenyl ether derivatives, replacing the first benzene ring with a pyridine ring to create a phenoxy pyridine structure resulted in higher PPO inhibitory activity. doi.org The introduction of an electron-withdrawing group on the first ring of these derivatives was also shown to greatly enhance the compound's inhibitory activity. doi.org

Greenhouse evaluations have confirmed the broad-spectrum herbicidal activity of these novel compounds against various broadleaf and grass weeds. sci-hub.sedoi.org

Table 1: Protoporphyrinogen Oxidase (PPO) Inhibitory Activity of Selected 2-Pyrrolidone Derivatives

Further studies have explored other pyrrolidone-based structures. Pyrrolidine-2,4-dione (B1332186) derivatives containing ether groups have shown significant inhibition rates against model plants like barnyard grass (Echinochloa crus-galli) and rape (Brassica campestris). nih.govfrontiersin.org The introduction of an oxime ether structure at the 3-position of 2,4-pyrrolidinedione has also resulted in derivatives with notable inhibitory rates against B. campestris. rhhz.net

Pesticidal and Insecticidal Potentials

The pyrrolidone and oxime structures are valuable frameworks in the search for new pesticides and insecticides. rhhz.netresearchgate.net Pyrrole compounds, the chemical precursors to pyrrolidones, are known to exhibit a wide range of biological activities, including insecticidal, fungicidal, and antiviral properties. rhhz.net

Research into derivatives has shown promising results. For example, the introduction of an oxime ether group at the 3-position of pyrrolidine-2,4-dione has been explored for its biological activity. ccspublishing.org.cn Tetramic acid derivatives, which contain a pyrrolidine-2,4-dione substructure, have been reported to possess insecticidal and fungicidal properties. nih.gov The incorporation of an oxime ether group into these tetramic acid derivatives has been a strategy in developing compounds with potential antifungal activity against various plant fungi. nih.gov

Pyridine oximes, as a class of compounds, are recognized for their potential use as pesticides, fungicides, and herbicides. researchgate.net The development of novel pesticides sometimes involves combining different active moieties; for instance, pesticidal compositions have been formulated using oxime carbamates in conjunction with solvents like N-alkylpyrrolidone. google.com

Table 2: Examples of Insecticidal Activity in Pyrrolidine (B122466)/Pyrrole Derivatives

Plant Growth Regulation Studies

2-Pyrrolidinone (B116388) has been identified as a component of plant root exudates, where it can influence the interaction between plants and soil microorganisms. nih.govresearchgate.net Studies on groundnut (Arachis hypogaea L.) have detected 2-pyrrolidinone in the root exudates of seedlings. researchgate.net This compound was found to influence the activity of specific plant growth-promoting rhizobacteria (PGPR), such as Pseudomonas aeruginosa and Bacillus sonorensis. nih.gov

The interaction between root exudate components and PGPR is crucial for enhancing microbial colonization of the rhizosphere, which can, in turn, improve crop yields. nih.govresearchgate.net Interestingly, the same research that identified 2-pyrrolidinone also detected glyoxylic oxime acid in the root exudates of groundnut seedlings bacterized with a specific Pseudomonas strain. researchgate.netresearchgate.net This suggests that both pyrrolidone and oxime-containing compounds are part of the complex chemical signaling that occurs in the soil surrounding plant roots, which can modulate plant growth and health. nih.govresearchgate.net

The potential of oxime derivatives in plant growth regulation is also supported by patent literature, which describes compounds like 2-oxime-cyanomethyl ether for use as plant growth regulators. google.com

Table 3: Mentioned Compounds and their PubChem CIDs

Catalysis and Coordination Chemistry of 2 Pyrrolidone Oxime Systems

Role as Ligands in Metal Complexation

The oxime group (>C=N-OH) is a versatile functional moiety known for its ability to form stable coordination compounds with a wide array of metal ions. acs.org Oximes can act as ligands, typically after deprotonation of the hydroxyl group, chelating to metal centers through both the oxime nitrogen and oxygen atoms. ijsar.inresearchgate.net This coordination behavior is central to their application in areas like analytical chemistry and the synthesis of polynuclear clusters with interesting magnetic properties. mdpi.comspringernature.com

2-Pyrrolidone oxime possesses several potential donor sites for metal coordination: the nitrogen and oxygen atoms of the oxime group, and the carbonyl oxygen of the pyrrolidone ring. This multifunctional character suggests it could act as a versatile ligand. In the broader context of oxime chemistry, these ligands are known to be ambidentate nucleophiles and can form a variety of metal complexes. nih.gov The coordination can be influenced by the metal ion's nature and the reaction conditions. For instance, studies on other oxime types, like 2-pyridyl oximes, show they can form mononuclear and polynuclear complexes, acting as bridges between metal centers. mdpi.comspringernature.com While the coordination chemistry of hydroxylamines, the parent compounds of oximes, has been considered rare due to instability, recent research into macrocyclic poly-N-hydroxylamines demonstrates stable complex formation with d-metal ions like Cu(II), Ni(II), and Zn(II). nih.gov

However, specific, structurally characterized metal complexes with the simple this compound as a ligand are not widely reported in the peer-reviewed literature. The focus of much of the existing research has been on more complex oxime derivatives, such as those containing pyridyl groups, or on polymeric structures. researchgate.netspringernature.com

Development of Heavy Metal Sorbents

A significant application of oxime-related functional groups is in the development of sorbents for the removal of heavy metal ions from aqueous solutions. The ability of the oxime group to chelate metal ions is key to this function. While research on the monomeric this compound as a sorbent is scarce, studies on its polymeric derivatives have shown significant promise.

A notable example is Poly-N-Vinyl Pyrrolidone Oxime (PVP-Oxime), which can be synthesized from Poly-N-Vinyl Pyrrolidone (PVP) and hydroxylamine (B1172632) hydrochloride. mdpi.com This modified polymer is suggested to have potential as an adsorbent surface for various bio-physicochemical phenomena. mdpi.com The interaction of PVP-Oxime with water indicates the presence of free sites available for binding, making it a candidate for applications like chemical sensors or drug carriers. mdpi.com

The related amidoxime (B1450833) functional group, which contains both an oxime and an amino group, has been extensively incorporated into polymers for heavy metal sorption. For instance, polyacrylonitrile (B21495) fibers can be chemically modified to introduce amidoxime groups, creating a material with a high affinity for metal ions like copper (Cu²⁺) and lead (Pb²⁺). These amidoxime-based sorbents function through chelation, where the nitrogen atoms of the bidentate amidoxime group form stable five-membered ring complexes with metal ions. Hydrogels based on polymers like poly(N-vinyl-2-pyrrolidone) have also been synthesized and tested for the removal of heavy metal ions such as Cu²⁺, Cd²⁺, Ni²⁺, and Zn²⁺.

The effectiveness of these materials is often evaluated by their adsorption capacity, which can be influenced by factors like pH and the initial concentration of metal ions. unl.pt The data for amidoxime-modified polyacrylonitrile (PAN-oxime) nanofibers shows high saturation adsorption capacities for certain heavy metals.

Adsorption Capacities of Amidoxime-Modified PAN Nanofibers
Metal IonSaturation Adsorption Capacity (mg/g)Saturation Adsorption Capacity (mmol/g)
Copper (Cu²⁺)52.700.83
Lead (Pb²⁺)263.451.27

These findings underscore the potential of incorporating the this compound moiety into polymeric structures to create effective and potentially reusable sorbents for environmental remediation.

Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques (e.g., HPLC, GC)

Chromatographic methods are central to the analysis of oximes, providing powerful separation capabilities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS), are the principal techniques employed.

While specific application notes for 2-pyrrolidone oxime are not extensively detailed in public literature, the analysis of structurally related compounds provides a strong basis for method development. For instance, HPLC is a standard method for analyzing various pyrrolidone derivatives. sielc.comglsciences.com The analysis of 1-vinyl-2-pyrrolidone, for example, is achieved using a reversed-phase column with a mobile phase of acetonitrile (B52724) and water, and UV detection at 235 nm. sielc.com This suggests a similar reversed-phase HPLC-UV method could be adapted for this compound. For enhanced sensitivity and specificity, coupling HPLC with tandem mass spectrometry (MS/MS) is a common strategy, as demonstrated in the analysis of N-methyl-2-pyrrolidone in biological matrices. fda.gov

Gas chromatography, particularly GC-MS, is well-suited for the analysis of volatile and thermally stable oximes. Studies on methyl ethyl ketone oxime (MEKO) have utilized GC-MS to identify its thermal decomposition products, including pyrrolidine (B122466). mdpi.com This indicates that GC-MS is a viable and effective technique for identifying and quantifying oxime compounds and their related substances. The general approach involves separating compounds on a capillary column (e.g., DB-624) and using a mass spectrometer for detection and identification. mdpi.comresearchgate.net For complex mixtures, such as pesticide residues which can include oxime-type compounds, GC combined with selective detectors or tandem mass spectrometry (GC-MS/MS) provides the necessary selectivity and sensitivity. hpst.cz

Table 1: Examples of Chromatographic Conditions for Related Compounds

TechniqueAnalyteColumnMobile Phase / Carrier GasDetectionSource
HPLC1-vinyl-2-pyrrolidoneNewcrom R1 (reversed-phase)Acetonitrile / WaterUV at 235 nm sielc.com
HPLC-MS/MSN-methyl-2-pyrrolidoneHydrophobic stationary phaseAcetonitrile / Water with 0.1% Formic AcidPositive electro-spray tandem mass spectrometry (MS/MS) fda.gov
GC-MSMethyl ethyl ketone oxime (MEKO) decomposition productsNot specifiedNot specifiedMass Spectrometry mdpi.com
GC-HSBenzene (B151609) and 1,2-dichloroethane (B1671644) (using NMP as diluent)DB-624 (60 m x 0.25 mm x 1.4 µm)Helium or NitrogenMass Spectrometry (MS) researchgate.net

Electrochemical Detection and Sensor Development

Electrochemical methods offer a highly sensitive, rapid, and cost-effective alternative for the detection of compounds, including those involving oxime chemistry. processsensing.com While direct electrochemical analysis of this compound is not widely documented, the oxime functional group is a key component in the development of electrochemical sensors for other important analytes, such as organophosphorus (OP) compounds. psu.edursc.org

A prominent approach involves using an oxime as an electroactive probe. mdpi.com In one method, an electrochemical sensor was developed based on the catalytic activity of cerium dioxide (CeO₂) nanoparticles toward the oxidation of an oxime, pralidoxime (B1201516) (PAM). rsc.org The sensor, built on a glassy carbon electrode modified with CeO₂ and multi-walled carbon nanotubes (MWCNTs), measures the oxidation peak current of PAM using techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV). rsc.orgtandfonline.com The presence of organophosphorus pesticides inhibits this electrochemical reaction, causing a decrease in the current that is proportional to the pesticide concentration. This indirect detection method demonstrates high sensitivity, with a detection limit for chlorpyrifos (B1668852) as low as 2.5 x 10⁻⁹ M. rsc.org

Another strategy employs the chemical reaction between a keto-oxime and an OP compound, which generates cyanide ions. psu.edu These ions are then detected potentiometrically with a cyanide ion-selective electrode. This method showcases the high chemical selectivity of oxime-based sensors, as they can discriminate between active and non-active OP compounds. psu.edu Research has optimized these sensors by evaluating different oxime structures and solution pH, finding that a pH of 10 is often optimal for the reaction. psu.edu

Table 2: Research Findings in Oxime-Based Electrochemical Sensor Development

Sensor PrincipleOxime UsedTarget AnalyteElectrode SystemKey FindingSource
Inhibition of oxime oxidationPralidoxime (PAM)Organophosphorus pesticides (e.g., chlorpyrifos)CeO₂-MWCNT modified glassy carbon electrodeCeO₂ nanoparticles catalyze PAM oxidation; the presence of OPs inhibits the current, allowing for sensitive detection. rsc.org
Reaction-based cyanide detection1-phenyl-1,2,3-butanetrione 2-oxime (PBO)Organophosphorus compounds and simulants (e.g., acetic anhydride)Cyanide ion-selective electrodeThe reaction of the keto-oxime with the target produces cyanide, which is detected potentiometrically. PBO provided the largest response. psu.edu
Electroactive probeOximeNon-electroactive organophosphorus pesticidesNot specifiedOximes can serve as effective electroactive probes for the indirect detection of compounds that are not electrochemically active themselves. mdpi.com

Adsorption and Desorption Studies in Analytical Contexts

Adsorption and desorption are critical processes in analytical chemistry, primarily for sample pre-concentration and purification. The oxime group, particularly when converted to an amidoxime (B1450833) group (-C(NH₂)=NOH), exhibits exceptional chelating properties, making it highly effective for adsorbing metal ions from aqueous solutions. researchgate.net This property is leveraged in developing advanced adsorbent materials.

Research has focused on creating hydrogels and other polymer composites functionalized with amidoxime groups for environmental remediation and resource recovery. rsc.orgmdpi.com For example, a bio-inspired cellulose (B213188) paper-poly(amidoxime) composite hydrogel has been developed for the highly efficient capture of uranium (in the form of uranyl ions, UO₂²⁺) from seawater. rsc.org The amidoxime groups on the polymer chains act as powerful ligands, binding strongly with uranium.

Adsorption studies typically investigate the effects of pH, contact time, and initial concentration on the material's uptake capacity. researchgate.net For the uranium-capturing hydrogel, adsorption was found to be effective over a range of pH values. rsc.org Desorption, the process of releasing the captured analyte, is equally important for regenerating the adsorbent material and recovering the analyte. For the amidoxime hydrogel, an elution solution containing sodium carbonate and hydrogen peroxide was effective in desorbing the captured uranium, allowing the hydrogel to be regenerated and reused for multiple cycles with minimal loss in performance. rsc.org These studies highlight the potential of oxime-derived functional groups in creating selective and regenerable materials for analytical concentration and separation.

Table 3: Findings from Adsorption/Desorption Studies of Amidoxime-Functionalized Materials

Adsorbent MaterialTarget AnalyteAdsorption ConditionsDesorption MethodKey FindingSource
Cellulose paper-poly(amidoxime) composite hydrogelUranium(VI) ionsTested in simulated and natural seawater.Elution with 1.0 M Na₂CO₃ and 0.1 M H₂O₂ solution for 60 minutes.The amidoxime groups showed high selectivity and capacity for uranium. The hydrogel was reusable for at least 8 cycles. rsc.org
N-vinyl-2-pyrrolidone grafted chitin (B13524) (amidoximated)Nickel(II) ionsAqueous solution; effects of pH, temperature, and concentration studied.Not specifiedAmidoximation of the grafted polymer significantly enhanced its capacity for adsorbing nickel ions. researchgate.net

Future Research Perspectives and Emerging Directions

Design and Synthesis of Novel 2-Pyrrolidone Oxime Architectures

The future design of this compound architectures will likely focus on creating more complex, rigid, and functionally diverse molecules to enhance binding affinity and specificity for biological targets. Research strategies may involve fusing the 2-pyrrolidone ring with other heterocyclic systems to create flatter, more rigid conformations that can facilitate stronger interactions with target proteins. mdpi.com One successful approach has been the synthesis of (2-oxoindolin-3-ylidene)methylpyrrole derivatives that incorporate an N-substituted 2-pyrrolidone ring. mdpi.comnih.gov This has been achieved through condensation reactions of N-substituted 2-pyrrolidone aldehydes with substituted oxindoles. mdpi.com

Future synthetic endeavors could expand on these foundations by:

Exploring Diverse Substitutions: Systematically altering substituents on both the pyrrolidone and any fused ring systems to build comprehensive structure-activity relationship (SAR) models. For instance, studies have shown that modifying halogen substituents on an associated oxindole (B195798) ring can dramatically influence anti-proliferative activity in cancer cells. mdpi.com

Developing Cascade Reactions: Designing one-pot, multi-component reactions to construct densely functionalized pyrrolidinone scaffolds efficiently. A metal-free, Smiles-Truce cascade reaction has been developed to create α-arylated pyrrolidinones from arylsulfonamides and cyclopropane (B1198618) diesters, a method that is scalable and allows for easy diversification of the final products. acs.org

Photoinduced Synthesis: Utilizing photocatalytic radical-induced cyclization reactions to construct novel aromatic and heterocyclic systems fused to the pyrrolidone core under mild conditions. rsc.org This atom-economical approach can streamline synthetic pathways and expand the accessible chemical space. rsc.org

Deeper Mechanistic Elucidation of Biological and Material Properties

While various 2-pyrrolidone derivatives have demonstrated significant biological activity, a deeper understanding of their mechanisms of action at a molecular level is crucial for further development. Future research should prioritize mechanistic studies to connect molecular structure to functional outcomes.

Biological Mechanisms: For derivatives showing promise as, for example, tyrosine kinase inhibitors, molecular modeling and computational studies can elucidate binding modes and interactions within the active sites of target enzymes like VEGFR-2 and PDGFRβ. mdpi.comnih.gov Such studies can explain why certain structural modifications, like changing a substituent from fluorine to iodine, can drastically alter potency. mdpi.com Furthermore, kinetic studies, such as those used to understand the radical telomerization of N-vinyl-2-pyrrolidone, can provide insight into how these molecules behave in biological systems and interact with other substances, like anticancer drugs. mdpi.com Quantum chemical reaction modeling can also be employed to gain precise mechanistic insights, guiding the optimization of catalysts and reaction pathways for creating more effective compounds. ibs.re.kr

Material Properties: For this compound-based materials, such as hydrogels or polymers, it is important to understand the relationship between their chemical structure and physical properties. For instance, the thermal decomposition pathways of metal complexes involving planar aromatic oximes have been studied, revealing that the decomposition process can be vigorous and exothermic, suggesting potential applications as high-energy materials. mdpi.com Understanding the kinetics and degradation profiles of materials like oxime-crosslinked hydrogels is critical for applications such as medical barriers, where stability and degradation rates must be precisely controlled. biorxiv.org

Integration with Nanotechnology and Supramolecular Chemistry

The unique properties of the oxime functional group and the 2-pyrrolidone ring make them ideal candidates for integration into advanced nanoscale and supramolecular systems.

Nanotechnology Applications: The oxime ligation reaction is chemoselective, rapid, and stable in aqueous environments, making it highly suitable for bioconjugation and the formation of nanomaterials. biorxiv.orgnih.gov A key emerging area is the development of oxime-crosslinked hydrogels for biomedical applications. For example, a three-component hydrogel system using aldehyde-terminated, aminooxy-terminated, and catechol-functionalized polyethylene (B3416737) glycol (PEG) has been created. biorxiv.org The oxime bond provides rapid gel formation and stability, while the catechol group promotes adhesion to tissue surfaces, making it a candidate for preventing post-surgical adhesions. biorxiv.org Furthermore, 2-pyrrolidone and its derivatives like N-methyl-2-pyrrolidone (NMP) are used as solvents and reducing agents in the synthesis of metal nanoparticles, suggesting that a this compound could be designed as a functional capping or linking agent in nanoparticle systems. tu-darmstadt.de

Supramolecular Chemistry: The oxime group is a versatile functional group in supramolecular chemistry, capable of forming strong hydrogen bonds and participating in crystal engineering. rsc.orgresearchgate.net It can act as a reliable hydrogen-bond donor to form predictable supramolecular architectures with other molecules. researchgate.net Future research could explore the self-assembly of novel this compound derivatives to create complex structures like gels, liquid crystals, or other nanostructures. apacsci.com This could lead to the development of "smart" materials that respond to external stimuli or novel systems for molecular recognition and sensing. rsc.orgapacsci.com

Sustainable Synthetic Approaches and Environmental Considerations

A significant future direction for all chemical synthesis, including that of this compound derivatives, is the adoption of green and sustainable practices. rsc.org

Green Synthesis Protocols: Research is moving towards methods that minimize waste, avoid hazardous solvents, and reduce energy consumption. rsc.org This includes catalyst-free and solvent-free reactions performed under mild conditions, such as grinding at room temperature, which has been successfully used for synthesizing novel 2-pyrrolidinone (B116388) analogs. researchgate.net Another promising approach is the use of eco-friendly catalysts like β-cyclodextrin in aqueous media, which can facilitate one-pot, multi-component syntheses of pyrrolidinone derivatives. rsc.org These methods often offer benefits like short reaction times, high yields, and simple workup procedures. researchgate.net

Environmental Impact and Biodegradability: The environmental profile of any new chemical is of paramount importance. Solvents commonly used in chemical synthesis, such as N-methyl-2-pyrrolidone (NMP), have come under regulatory scrutiny due to health and environmental concerns. nih.govrevistanefrologia.com Future research must focus on designing this compound derivatives that are "benign by design," incorporating features that lead to biodegradation and reduced environmental toxicity. rsc.org This involves considering the entire life cycle of the compound and choosing greener solvents and reagents from the outset. rsc.org The development of derivatives for use in applications like biodegradable materials is also an area of active research. atamanchemicals.com

Translational Research and Preclinical Development Opportunities

For this compound derivatives with promising biological activity, the path from laboratory discovery to clinical application involves rigorous translational and preclinical research.

Fragment-Based Drug Design: The oxime group is a valuable tool in fragment-based drug design. Libraries of oxime-diversified peptides can be created by reacting aminooxy-containing parent molecules with a collection of aldehydes. nih.gov This allows for the rapid screening of many distinct molecules to identify high-affinity fragments that can be developed into potent, low-molecular-weight inhibitors for therapeutic targets like protein tyrosine phosphatases. nih.gov

Preclinical Evaluation: Compounds that demonstrate high potency and selectivity in initial screenings are candidates for further preclinical development. mdpi.com For example, 2-pyrrolidone-fused derivatives that showed potent inhibition of cancer cell proliferation and key tyrosine kinases were identified as candidates for more advanced studies. mdpi.comnih.gov This next stage involves evaluating the compound's pharmacological profile in more complex biological systems, including in vivo models, to assess efficacy and potential for clinical use. The pyrrolidone scaffold is a core component of many existing drugs, including nootropic and antiepileptic agents, which provides a strong foundation and renewed interest for developing new therapeutic agents based on this structure. researchgate.net

Q & A

Q. What methodologies integrate primary and secondary data for comprehensive reviews on this compound?

  • Methodological Answer : Use systematic review frameworks (PRISMA) to collate data from PubMed, Reaxys, and SciFinder. Critically appraise sources for bias (e.g., industry-funded studies). Synthesize findings into meta-analyses for biological activity or toxicity. Cite primary literature exclusively, avoiding encyclopedic sources .

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Feasible Synthetic Routes

Reactant of Route 1
2-Pyrrolidone oxime
Reactant of Route 2
2-Pyrrolidone oxime

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